molecular formula C7H5Cl3O B1604619 (Trichloromethoxy)benzene CAS No. 34888-05-6

(Trichloromethoxy)benzene

Cat. No. B1604619
CAS RN: 34888-05-6
M. Wt: 211.5 g/mol
InChI Key: CLYZNABPUKUSDX-UHFFFAOYSA-N
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Patent
US04306098

Procedure details

A mixture of trichloroanisole (0.1 g mol; 21.15 g) and 1,2,4,5-tetrachlorobenzene (10 g) in xylene (80 ml) was heated at 80° C. with aluminium trichloride (0.05 mole; 6.65 g) for five hours. Trichlorophenol was isolated in 97% yield (based on trichloroanisole) as described in Example I below. Unchanged tetrachlorobenzene, together with xylene self condensation product (total 13.25 g) was isolated from the neutral product fraction after solvent removal.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.ClC1C=C(Cl)C(Cl)=CC=1Cl.[Cl-:22].[Cl-:23].[Cl-:24].[Al+3]>C1(C)C(C)=CC=CC=1>[Cl:22][C:7]1[CH:8]=[CH:9][C:4]([OH:3])=[C:5]([Cl:23])[C:6]=1[Cl:24] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC(OC1=CC=CC=C1)(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
6.65 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)O)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.